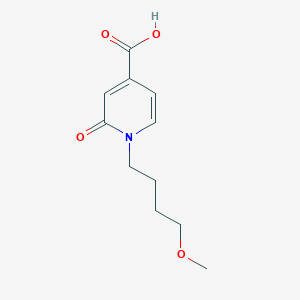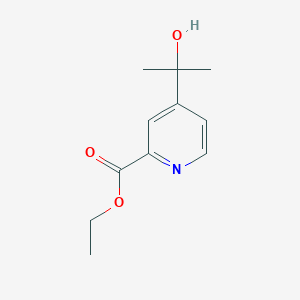
Ethyl 4-(2-hydroxypropan-2-yl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-hydroxypropan-2-yl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of an ethyl ester group attached to a picolinic acid core, with a hydroxypropan-2-yl substituent at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-hydroxypropan-2-yl)picolinate can be achieved through several methods. One common approach involves the reaction of ethyl picolinate with 2-hydroxypropan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(2-hydroxypropan-2-yl)picolinate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-hydroxypropan-2-yl)picolinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 4-(2-hydroxypropan-2-yl)picolinate involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, influencing their activity. The picolinate core can chelate metal ions, affecting enzymatic processes and other biochemical pathways.
Comparación Con Compuestos Similares
Ethyl 4-(2-hydroxypropan-2-yl)picolinate can be compared with other picolinate derivatives:
Ethyl picolinate: Lacks the hydroxypropan-2-yl group, making it less versatile in certain reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its reactivity and solubility.
4-(2-Hydroxypropan-2-yl)picolinic acid: The free acid form, which can be more reactive in certain conditions.
This compound stands out due to its unique combination of functional groups, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
ethyl 4-(2-hydroxypropan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-4-15-10(13)9-7-8(5-6-12-9)11(2,3)14/h5-7,14H,4H2,1-3H3 |
Clave InChI |
PYULWDRAUODNFI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=CC(=C1)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole](/img/structure/B13895985.png)
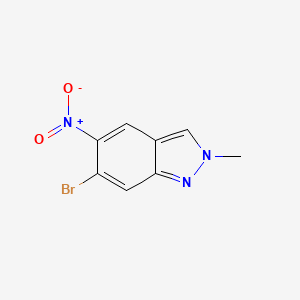
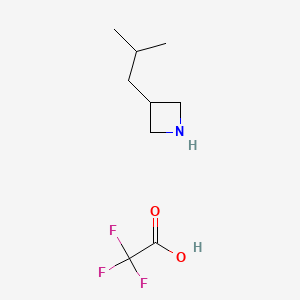
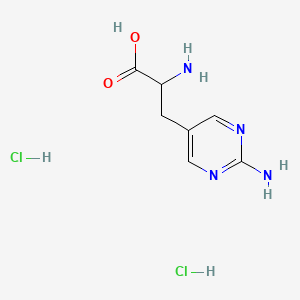
![2-[4-[2-(4-Aminophenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B13896003.png)

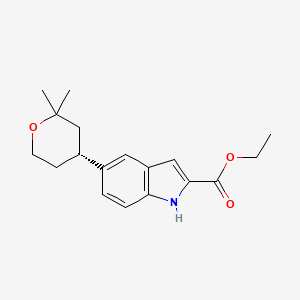
![(1R,5S)-tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13896023.png)
![N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B13896034.png)


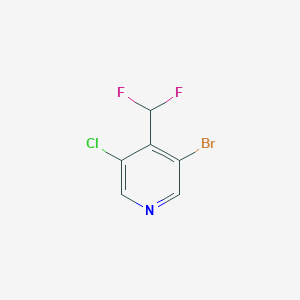
![Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13896060.png)
